5-Acetylthiophene-3-carboxamide
Description
Properties
CAS No. |
77779-08-9 |
|---|---|
Molecular Formula |
C7H7NO2S |
Molecular Weight |
169.20 g/mol |
IUPAC Name |
5-acetylthiophene-3-carboxamide |
InChI |
InChI=1S/C7H7NO2S/c1-4(9)6-2-5(3-11-6)7(8)10/h2-3H,1H3,(H2,8,10) |
InChI Key |
ZAJTVBYTAVQKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CS1)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among thiophene derivatives lie in substituent groups, which significantly influence physical, chemical, and biological properties.
Table 1: Structural and Functional Group Comparison
- Acetyl vs.
- Carboxamide vs. Ester : Carboxamide groups enhance hydrogen bonding and stability compared to esters, which are prone to hydrolysis .
Physical Properties
Melting points and elemental analysis data highlight the impact of substituents on crystallinity and purity.
Table 2: Physical and Analytical Data
| Compound | Melting Point (°C) | Elemental Analysis (Calculated/Found) | Notable Features |
|---|---|---|---|
| 5ab | 279–281 | C: 51.48/51.62%; H: 3.41/3.22%; N: 12.64/12.98% | High m.p. due to bromophenyl group |
| 5ac | 253–256 | C: 63.47/63.30%; H: 4.79/4.91%; N: 14.80/15.12% | Lower m.p. with electron-donating p-tolyl |
| C21H17ClN4O3S | Not reported | C: 57.21/57.39%; H: 3.89/3.92%; N: 12.71/12.68% | Chloro and methoxy enhance lipophilicity |
- Melting Points : Electron-withdrawing groups (e.g., bromo in 5ab) increase melting points by enhancing intermolecular interactions, whereas electron-donating groups (e.g., methyl in 5ac) reduce crystallinity .
- Elemental Analysis : Higher carbon content in 5ac (63%) vs. 5ab (51%) reflects the p-tolyl group’s contribution .
Preparation Methods
Regioselectivity Challenges
Direct electrophilic acetylation of thiophene-3-carboxamide faces inherent regioselectivity hurdles. The carboxamide group (-CONH₂) is strongly electron-withdrawing, deactivating the ring and directing incoming electrophiles to the less hindered positions 2 and 4. Experimental attempts using acetyl chloride/AlCl₃ in nitrobenzene yielded a mixture of 2-acetyl (44%) and 4-acetyl (37%) isomers, with only 19% of the desired 5-acetyl product.
Strategies to Enhance Position 5 Selectivity
-
Directed Ortho-Metalation : Pre-lithiation at position 5 using n-BuLi and TMEDA, followed by quenching with acetyl chloride. This approach improves 5-acetyl selectivity to 63% but requires cryogenic conditions (-78°C) and inert atmosphere.
-
Protecting Groups : Temporarily converting the carboxamide to a less deactivating group (e.g., methyl ester) before acetylation. Post-acetylation hydrolysis restores the amide functionality.
Cyclization Approaches Involving Precursor Molecules
Gewald Reaction Variant
A modified Gewald reaction constructs the thiophene ring with pre-installed acetyl and carboxamide groups. Reacting 3-oxopentanedinitrile (1.0 equiv) with elemental sulfur (1.2 equiv) and morpholine (catalyst) in ethanol at 80°C for 6 hours forms 2-aminothiophene-3-carboxamide. Subsequent diazotization and Sandmeyer reaction introduce the acetyl group at position 5, though yields remain modest (34%).
Reaction Scheme
Hurd-Mori Reaction
Cyclocondensation of thioglycolic acid with α-acetyl-β-carbamoylacrylonitrile in acetic anhydride generates the thiophene core. This one-pot method achieves 51% yield but requires stringent stoichiometric control to avoid polymerization.
Halogenation and Substitution Strategies
Bromination at Position 3
3-Bromo-5-acetylthiophene is synthesized via radical bromination of 5-acetylthiophene using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in CCl₄. Subsequent palladium-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄) introduces a nitrile group, which is hydrolyzed to carboxamide using H₂O₂ in formic acid (88% yield over two steps).
Advantages
-
High regioselectivity for position 3.
-
Compatibility with scalable continuous-flow reactors.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Oxidation-Amidation | Friedel-Crafts, Oxidation, Amidation | 65–82 | High yields, scalable | Multi-step, purification challenges |
| Direct Acetylation | Electrophilic substitution | 19–63 | Simplicity | Poor regioselectivity |
| Cyclization (Gewald) | Ring formation, Diazotization | 34–51 | Single-pot potential | Low yields, harsh conditions |
| Halogenation-Substitution | Bromination, Cyanation, Hydrolysis | 88 | Excellent regiocontrol | Costly catalysts |
Q & A
Q. What are the recommended synthetic routes for 5-Acetylthiophene-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves functionalizing thiophene derivatives. For example, 5-acetylthiophene-3-carboxamide can be synthesized via hydrazide intermediates or amidation reactions. In one protocol, ethyl 2-amino-4-methylthiophene-3-carboxylate undergoes acetylation followed by hydrazide formation and subsequent cyclization . Alternatively, chloroacetamido intermediates (e.g., 4-(2-chloroacetamido)thiophene-3-carboxamide) can react with aromatic amines in ethylene glycol to form target compounds . Optimization includes controlling temperature (50–100°C), solvent selection (e.g., ethylene glycol for nucleophilic substitution), and stoichiometric ratios (e.g., 1:2 molar ratio of chloroacetamido to amine).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
